Cas no 59208-82-1 (3-Cinnolinecarboxylic acid, 6-bromo-4-hydroxy-)

3-Cinnolinecarboxylic acid, 6-bromo-4-hydroxy-, is a brominated and hydroxylated cinnoline derivative with potential applications in pharmaceutical and agrochemical research. Its distinct structure, featuring a carboxylic acid group at the 3-position and bromo- and hydroxy-substituents at the 6- and 4-positions, respectively, makes it a valuable intermediate for synthesizing biologically active compounds. The presence of these functional groups enhances its reactivity, enabling selective modifications for drug discovery and material science applications. This compound is characterized by its high purity and stability, ensuring reliable performance in synthetic workflows. Its utility in heterocyclic chemistry underscores its importance as a building block for developing novel therapeutic agents and specialty chemicals.
3-Cinnolinecarboxylic acid, 6-bromo-4-hydroxy- structure
59208-82-1 structure
Product Name:3-Cinnolinecarboxylic acid, 6-bromo-4-hydroxy-
CAS No:59208-82-1
MF:C9H5BrN2O3
MW:269.051601171494
CID:1612604
PubChem ID:12318688
Update Time:2025-06-23

3-Cinnolinecarboxylic acid, 6-bromo-4-hydroxy- Chemical and Physical Properties

Names and Identifiers

    • 3-Cinnolinecarboxylic acid, 6-bromo-4-hydroxy-
    • D73509
    • HS-8895
    • A917859
    • 6-Bromo-4-oxo-1,4-dihydro-3-cinnolinecarboxylic acid
    • SCHEMBL11015155
    • 6-Bromo-4-hydroxycinnoline-3-carboxylic acid
    • DB-169495
    • 6-bromo-4-oxo-1H-cinnoline-3-carboxylic acid
    • 61588-11-2
    • CS-0067741
    • 6-Bromo-4-hydroxy-cinnoline-3-carboxylic acid
    • 59208-82-1
    • DTXSID40488161
    • 6-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
    • 6-Bromo-1,4-dihydro-4-oxo-3-cinnolinecarboxylic acid
    • Inchi: 1S/C9H5BrN2O3/c10-4-1-2-6-5(3-4)8(13)7(9(14)15)12-11-6/h1-3H,(H,11,13)(H,14,15)
    • InChI Key: OWMJPOIYLPPJGE-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)C(C(C(=O)O)=NN2)=O

Computed Properties

  • Exact Mass: 267.94835
  • Monoisotopic Mass: 267.94835g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 342
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 78.8Ų

Experimental Properties

  • PSA: 83.31

3-Cinnolinecarboxylic acid, 6-bromo-4-hydroxy- Security Information

  • Storage Condition:(BD281994)

3-Cinnolinecarboxylic acid, 6-bromo-4-hydroxy- Pricemore >>

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Additional information on 3-Cinnolinecarboxylic acid, 6-bromo-4-hydroxy-

6-Bromo-4-Hydroxy-3-Cinnolinecarboxylic Acid (CAS No. 59208-82-1): An Overview of Its Structure, Synthesis, and Biological Applications

6-Bromo-4-Hydroxy-3-cinnolinecarboxylic acid (CAS No. 59208-82-1) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its distinct structural features, has shown promising potential in various biological applications, particularly in the development of novel therapeutic agents.

The structure of 6-bromo-4-hydroxy-3-cinnolinecarboxylic acid is composed of a cinnoline core with a bromine atom at the 6-position and a hydroxyl group at the 4-position. The carboxylic acid moiety at the 3-position adds to its chemical diversity and reactivity. The presence of these functional groups imparts specific properties to the molecule, making it an attractive candidate for further investigation in drug discovery.

Recent synthetic methods for the preparation of 6-bromo-4-hydroxy-3-cinnolinecarboxylic acid have been extensively studied. One notable approach involves the condensation of an appropriate nitrile with a substituted benzaldehyde followed by cyclization and bromination steps. This multi-step process allows for the precise control over the placement of functional groups, ensuring high yields and purity of the final product. Another method involves the use of transition-metal-catalyzed reactions, which have shown improved efficiency and selectivity in synthesizing this compound.

In terms of biological activity, 6-bromo-4-hydroxy-3-cinnolinecarboxylic acid has demonstrated significant potential as a lead compound in drug development. Studies have shown that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for treating inflammatory diseases such as arthritis and other chronic conditions. Additionally, its ability to modulate specific signaling pathways has led to its exploration as a potential therapeutic agent for cancer and neurodegenerative disorders.

One of the key areas of research involving 6-bromo-4-hydroxy-3-cinnolinecarboxylic acid is its role in inhibiting enzymes involved in disease progression. For instance, it has been found to inhibit certain kinases that are implicated in cancer cell proliferation and survival. This inhibition can lead to reduced tumor growth and enhanced sensitivity to other anticancer therapies. Furthermore, its antioxidant properties have been linked to its ability to scavenge free radicals, thereby protecting cells from oxidative stress-induced damage.

The pharmacokinetic properties of 6-bromo-4-hydroxy-3-cinnolinecarboxylic acid have also been investigated to ensure its suitability for therapeutic use. Studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its effectiveness as a drug candidate. Its stability under physiological conditions and low toxicity further support its potential for clinical applications.

In clinical trials, preliminary results have indicated that 6-bromo-4-hydroxy-3-cinnolinecarboxylic acid is well-tolerated by patients with minimal side effects. These findings are encouraging and suggest that this compound could be developed into a safe and effective therapeutic agent. Ongoing research aims to optimize its formulation and delivery methods to enhance its bioavailability and therapeutic efficacy.

The future prospects for 6-bromo-4-hydroxy-3-cinnolinecarboxylic acid are promising. As more studies are conducted to elucidate its mechanisms of action and potential therapeutic applications, it is likely that new avenues for drug development will emerge. The compound's unique structural features and biological activities make it a valuable asset in the quest for innovative treatments for various diseases.

In conclusion, 6-bromo-4-hydroxy-3-cinnolinecarboxylic acid (CAS No. 59208-82-1) represents a significant advancement in medicinal chemistry and pharmaceutical research. Its structural diversity, synthetic accessibility, biological activity, and favorable pharmacokinetic properties position it as a promising lead compound for further development into novel therapeutic agents. Continued research into this compound will undoubtedly contribute to the advancement of medical science and improve patient outcomes.

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